molecular formula C10H15ClN2 B11902023 N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 74487-97-1

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11902023
CAS No.: 74487-97-1
M. Wt: 198.69 g/mol
InChI Key: RNENHAOXYQGUJX-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-chloroaniline with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Chlorophenyl)-N2,N2-dimethylpropane-1,3-diamine
  • N1-(4-Chlorophenyl)-N2,N2-diethylpropane-1,3-diamine
  • N1-(4-Chlorophenyl)-N2,N2-dimethylbutane-1,4-diamine

Uniqueness

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with an ethane-1,2-diamine backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

74487-97-1

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3

InChI Key

RNENHAOXYQGUJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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